1-Chloro-4-(2,2,2-trichloroethyl)benzene

Catalog No.
S12273372
CAS No.
3883-14-5
M.F
C8H6Cl4
M. Wt
243.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-4-(2,2,2-trichloroethyl)benzene

CAS Number

3883-14-5

Product Name

1-Chloro-4-(2,2,2-trichloroethyl)benzene

IUPAC Name

1-chloro-4-(2,2,2-trichloroethyl)benzene

Molecular Formula

C8H6Cl4

Molecular Weight

243.9 g/mol

InChI

InChI=1S/C8H6Cl4/c9-7-3-1-6(2-4-7)5-8(10,11)12/h1-4H,5H2

InChI Key

JBAZZQADYIIBMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(Cl)(Cl)Cl)Cl

1-Chloro-4-(2,2,2-trichloroethyl)benzene, also known by its CAS Registry Number 58633-27-5, is an organic compound characterized by a benzene ring substituted with a chlorine atom and a 2,2,2-trichloroethyl group. Its molecular formula is C₁₄H₉Cl₅, and it has a molecular weight of approximately 354.49 g/mol. The compound features a complex structure that includes multiple chlorine atoms, contributing to its unique chemical properties and potential applications in various fields .

  • Nucleophilic Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom.
  • Electrophilic Aromatic Substitution: The compound can also undergo electrophilic aromatic substitution due to the electron-withdrawing nature of the trichloroethyl group, which may enhance reactivity towards electrophiles.
  • Reduction Reactions: The compound can be reduced to yield various derivatives depending on the conditions employed.

1-Chloro-4-(2,2,2-trichloroethyl)benzene can be synthesized through several methods:

  • Chlorination of Benzene Derivatives: Starting from chlorobenzene or other substituted benzene derivatives, chlorination reactions can introduce the trichloroethyl group.
  • Alkylation Reactions: The compound can also be synthesized via alkylation processes involving trichloroethyl chloride and chlorobenzene under appropriate conditions (e.g., presence of a Lewis acid catalyst).

These methods allow for the controlled introduction of functional groups while maintaining the integrity of the aromatic system.

1-Chloro-4-(2,2,2-trichloroethyl)benzene has potential applications in:

  • Pesticides and Herbicides: Due to its chlorinated structure, it may serve as an intermediate in the synthesis of agrochemicals.
  • Industrial Chemicals: It could be utilized in various industrial applications requiring chlorinated compounds.

The specific applications would depend on regulatory approvals and safety assessments.

Several compounds share structural similarities with 1-Chloro-4-(2,2,2-trichloroethyl)benzene. Here are some notable examples:

Compound NameCAS NumberKey Features
1-Chloro-4-(trichloromethyl)benzene5216-25-1Contains a trichloromethyl group; used in synthesis
1-Chloro-2-(trichloromethyl)benzene2136-89-2Similar chlorinated structure; different substitution pattern
4-Chlorobenzotrichloride6323-83-7Utilized in pesticide formulations; similar reactivity

Uniqueness

1-Chloro-4-(2,2,2-trichloroethyl)benzene is unique due to its specific substitution pattern that combines both a chloro and a trichloroethyl group. This combination may impart distinct chemical properties that differentiate it from other chlorinated compounds. Its potential applications in industrial chemistry and agriculture also highlight its relevance in these fields.

XLogP3

4.8

Exact Mass

243.919411 g/mol

Monoisotopic Mass

241.922361 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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